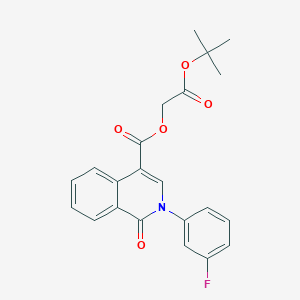
2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C22H20FNO5 and its molecular weight is 397.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a tert-butoxy group and a fluorophenyl moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent cytotoxic effects against various cancer cell lines. In particular:
- Case Study : A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity. The mechanism was linked to cell cycle arrest and induction of apoptosis through activation of caspases .
Anti-inflammatory Activity
Isoquinoline derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
- Research Findings : In vitro studies revealed that derivatives showed significant inhibition of PGE2 production, suggesting potential use in treating inflammatory diseases .
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G2/M phase.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
- Reduction of Oxidative Stress : Similar compounds have shown the ability to lower intracellular reactive oxygen species (ROS), enhancing cellular defense mechanisms against oxidative damage .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Isoquinoline Derivatives | 1.2 | Cell cycle arrest, apoptosis |
| Anti-inflammatory | Isoquinoline Derivatives | Not specified | COX inhibition |
| Antioxidant | Thiazolidine Derivatives | Not specified | ROS reduction |
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization at various positions. The tert-butoxy group plays a crucial role in enhancing solubility and stability, which is beneficial for biological assays. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
The biological activities of 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have been investigated in several studies, revealing promising results:
-
Anticancer Activity :
- Research has shown that derivatives of isoquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Evaluation
A study investigated the anticancer efficacy of a series of isoquinoline derivatives, including those similar to This compound . The compounds were tested against a panel of human cancer cell lines following National Cancer Institute protocols. Results indicated that several compounds exhibited high levels of cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead candidates for further drug development .
Case Study 2: Antimicrobial Activity
Another study focused on synthesizing a range of isoquinoline derivatives and evaluating their antimicrobial properties against various strains of bacteria and fungi. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential use in treating infections caused by resistant strains .
Data Tables
| Activity Type | Compound Structure | IC50 (µM) | MIC (µg/mL) | Target Pathway |
|---|---|---|---|---|
| Anticancer | Isoquinoline Derivative | 10 - 20 | - | Apoptosis Induction |
| Antimicrobial | Isoquinoline Derivative | - | 5 - 15 | Cell Membrane Disruption |
属性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-8-6-7-14(23)11-15)20(26)17-10-5-4-9-16(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJANUHQFVYWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














